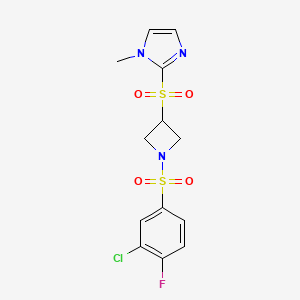

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Description

The compound 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a heterocyclic molecule featuring a 1-methylimidazole core linked via two sulfonyl groups to a 3-chloro-4-fluorophenyl-substituted azetidine ring. This structure combines multiple pharmacologically relevant motifs:

- Sulfonyl groups: Electron-withdrawing moieties that may improve metabolic stability and solubility compared to sulfinyl or thioether analogs .

- 3-Chloro-4-fluorophenyl: A halogenated aryl group, commonly used to modulate lipophilicity and bioavailability in drug design .

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with trends in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O4S2/c1-17-5-4-16-13(17)23(19,20)10-7-18(8-10)24(21,22)9-2-3-12(15)11(14)6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONGSXSDMYZOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring, an azetidine ring, and sulfonyl groups. Its molecular formula is with a molecular weight of approximately 393.8 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonyl groups may interact with active sites of enzymes, inhibiting their function. This can lead to modulation of metabolic pathways relevant to disease processes.

- Receptor Interaction : The imidazole moiety can engage with cell surface receptors, influencing cellular signaling pathways that are critical in cancer and inflammatory responses.

- Gene Expression Modulation : The compound may affect transcription factors or other regulatory proteins, altering gene expression patterns associated with disease progression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The unique structure of this compound suggests it may also have anticancer properties. Preliminary studies indicate that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific pathways involved are still under investigation but may involve the modulation of cell cycle regulators or pro-apoptotic factors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant zones of inhibition, suggesting that modifications similar to those found in the target compound could enhance antimicrobial activity .

Study 2: Anticancer Activity

In another investigation, imidazole-based compounds were tested for their ability to inhibit proliferation in various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Sulfonamide derivatives | Effective against MRSA and other strains |

| Anticancer | Imidazole derivatives | Induced apoptosis in cancer cells |

| Enzyme Inhibition | Various enzyme targets | Modulated metabolic pathways |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonamide and imidazole functionalities exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in MDPI highlighted that derivatives of imidazole, including those similar to the compound of interest, demonstrated potent antibacterial activity against resistant strains of bacteria, outperforming conventional antibiotics in some cases .

Anticancer Properties

The potential anticancer effects of this compound have been investigated due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibition of DHFR leads to impaired cell growth and proliferation, making it a target for anticancer drug development .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. Enzyme inhibition studies are crucial for understanding the mechanism of action of potential therapeutic agents.

Case Study: Mechanistic Insights

In vitro studies have demonstrated that related compounds effectively inhibit key enzymes such as falcipain-2, which is vital for the lifecycle of Plasmodium falciparum, the causative agent of malaria. This inhibition disrupts hemoglobin degradation in protozoa and represents a promising avenue for antimalarial drug development .

Comparative Analysis with Related Compounds

To better understand the efficacy of 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole, a comparative analysis with structurally related compounds is essential.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole | Very High | Low | Moderate |

| 4-hydroxyphenyl imidazole derivatives | Moderate | High | Weak |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Sulfinyl Analogs

describes 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, which shares a sulfinyl-linked heterocyclic system. Key differences include:

- Sulfonyl vs.

- Imidazole vs. benzimidazole : The target compound’s imidazole ring lacks the fused benzene ring of benzimidazole analogs, which may reduce aromatic interactions but improve solubility .

Halogenated Aryl Substituents

Compound 63 from (2-chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole ) highlights the role of halogenation:

- Fluorine placement : The target compound’s 4-fluorine on the phenyl ring may enhance membrane permeability compared to the 2,6-difluoro substitution in Compound 63, which could sterically hinder binding .

- Chlorine effects : Both compounds feature chlorine, but the target’s 3-chloro substituent may direct electronic effects differently than Compound 63’s 4-chlorophenyl group .

Azetidine vs. Larger Heterocycles

lists compounds with pyrazole and thiophene cores. Compared to these:

- Sulfonyl connectivity : Dual sulfonyl linkages in the target compound may increase polarity and aqueous solubility relative to sulfanyl or nitro groups in ’s structures .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Sulfonyl Advantage : The dual sulfonyl groups in the target compound may confer superior stability and solubility compared to sulfinyl or thioether analogs, as seen in ’s oxidation-sensitive synthesis .

- Halogen Synergy : The 3-chloro-4-fluorophenyl group balances lipophilicity and polarity, a strategy validated in compound 63 () for optimizing bioavailability .

- Azetidine Utility : Azetidine’s rigidity could enhance binding specificity, though synthetic challenges (e.g., sulfonation on a strained ring) may limit yield .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing dual sulfonyl groups in azetidine-imidazole derivatives like 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole?

- Methodology : Sequential sulfonylation is critical. First, sulfonate the azetidine ring using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Second, introduce the imidazole sulfonyl group via coupling reactions with 1-methylimidazole-2-sulfonyl chloride. Monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography .

- Key Considerations : Excess sulfonylating agents may lead to over-sulfonation; control stoichiometry and reaction time to avoid side products .

Q. How can structural characterization resolve ambiguities in sulfonyl-azetidine connectivity for this compound?

- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D HSQC/COSY) to confirm sulfonyl group positions and azetidine ring substitution patterns. X-ray crystallography is ideal for unambiguous confirmation, though crystallization may require slow diffusion of hexane into DMF solutions .

- Data Interpretation : Look for characteristic downfield shifts in ¹H NMR (δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR signals near δ 125–135 ppm for sulfonyl-attached carbons .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to sulfonyl groups’ affinity for catalytic sites. Use fluorescence-based assays with recombinant proteins and ATP analogs. For antimicrobial screening, follow CLSI guidelines with Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-4-fluorophenyl substituent influence sulfonyl group reactivity in cross-coupling reactions?

- Methodology : Compare reaction kinetics using substituted phenyls (e.g., 4-fluorophenyl vs. 3-chloro-4-fluorophenyl) in model Suzuki-Miyaura couplings. Use DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects on sulfonyl group activation .

- Contradiction Analysis : If yields drop with bulkier substituents, attribute this to steric hindrance at the azetidine nitrogen; optimize using bulky ligands (e.g., SPhos) or elevated temperatures .

Q. What strategies address contradictory bioactivity data between enzyme inhibition and cellular assays?

- Methodology : Perform permeability assays (e.g., Caco-2 monolayer) to assess cellular uptake. If poor permeability is observed, modify the imidazole’s methyl group to enhance lipophilicity (e.g., replace with trifluoromethyl). Validate via LC-MS intracellular concentration measurements .

- Case Study : If IC₅₀ values for kinase inhibition are low (nM range) but cellular IC₅₀ is >10 μM, consider efflux pump interactions (e.g., P-gp inhibition assays with verapamil) .

Q. How can computational modeling predict off-target interactions of the dual sulfonyl motif?

- Methodology : Use molecular docking (AutoDock Vina) against human proteome databases (e.g., PDB, ChEMBL) to identify potential off-targets. Validate predictions with SPR (surface plasmon resonance) binding assays. Prioritize targets with >30% structural similarity to primary enzymes .

- Risk Mitigation : If off-target binding to serum albumin is predicted, conduct competitive displacement assays using warfarin or ibuprofen as probes .

Experimental Design & Data Analysis

Designing a stability study for aqueous solutions of this compound under physiological conditions

- Protocol : Prepare PBS (pH 7.4) and human plasma solutions spiked with the compound (10 μM). Incubate at 37°C and sample at 0, 6, 12, 24, and 48 hours. Analyze degradation via UPLC-MS/MS (e.g., BEH C18 column, 0.1% formic acid mobile phase).

- Key Parameters : Monitor parent ion ([M+H]⁺) depletion and fragment ions (m/z 154 for imidazole cleavage; m/z 215 for sulfonyl-azetidine) .

Resolving spectral overlaps in ¹H NMR caused by aromatic and sulfonyl protons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.